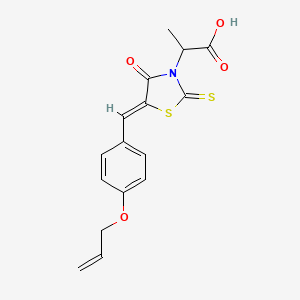

(Z)-2-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Description

Properties

IUPAC Name |

2-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4S2/c1-3-8-21-12-6-4-11(5-7-12)9-13-14(18)17(16(22)23-13)10(2)15(19)20/h3-7,9-10H,1,8H2,2H3,(H,19,20)/b13-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJGKIAEUCHFBJ-LCYFTJDESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)OCC=C)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(C=C2)OCC=C)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a suitable amine with carbon disulfide and an α-halo acid under basic conditions.

Introduction of Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the thiazolidinone core and an aldehyde, such as 4-allyloxybenzaldehyde, in the presence of a base like sodium hydroxide.

Final Acidification: The final step involves acidification to obtain the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the allyloxy group, where nucleophiles like amines or thiols can replace the allyloxy moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Amino or thio derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of thiazolidinones, including (Z)-2-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid, exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines:

| Compound | Cancer Type | Inhibition (%) |

|---|---|---|

| 4g | Leukemia | 84.19 |

| 4p | CNS Cancer | 72.11 |

These findings suggest that the compound could be further explored for its anticancer potential through in vitro and in vivo studies .

Antimicrobial Properties

Thiazolidinone derivatives have also been evaluated for their antimicrobial activities. For example, certain compounds within this class demonstrated broad-spectrum antibacterial effects, showing potential against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial enzymes, which is crucial for their survival .

Anti-inflammatory Effects

Research has indicated that compounds similar to this compound may possess anti-inflammatory properties. These effects are typically assessed through assays measuring the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX). Such activities make these compounds candidates for treating inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound often involves multi-step chemical reactions starting from simpler thiazolidine derivatives. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Several case studies highlight the effectiveness of thiazolidinone derivatives in clinical settings:

Case Study 1: Anticancer Screening

A study conducted by Güzel-Akdemir et al. evaluated various thiazolidinone derivatives against multiple cancer cell lines using the National Cancer Institute's protocols. The results indicated that specific modifications on the thiazolidinone ring significantly enhanced anticancer activity .

Case Study 2: Antimicrobial Testing

In another study, researchers tested thiazolidinone derivatives against common pathogens responsible for hospital-acquired infections. The results showed that certain derivatives exhibited MIC values comparable to standard antibiotics, suggesting their potential use as alternative antimicrobial agents .

Mechanism of Action

The mechanism of action of (Z)-2-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways that are crucial for the survival and proliferation of bacteria and cancer cells. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria or disrupt signaling pathways that promote cancer cell growth.

Comparison with Similar Compounds

Table 1: Comparison of Benzylidene Substituents

Variations in the Amino Acid Side Chain

The propanoic acid group at N3 is critical for hydrogen bonding and receptor interactions:

- Phenylalanine-derived rhodanines (): Replacement with 3-phenylpropanoic acid introduces chirality. D-enantiomers (e.g., compound 41) showed higher enantiomeric excess (84%) and HCV inhibition ([α]²⁵D: +166.83°) compared to L-forms .

- Methylbutanoic acid (): Branched chains (e.g., Les-3331) improved anticancer activity (IC₅₀: 8.2 μM in MCF-7 cells) but reduced solubility .

Biological Activity

(Z)-2-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a complex organic compound that belongs to the class of thiazolidin derivatives. Its unique structural features, including a thioxothiazolidin core and various substituents, contribute to its diverse biological activities. This article examines the biological activity of this compound, highlighting its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 373.48 g/mol. The compound features multiple functional groups, including a carboxylic acid group, which is crucial for its biological activity.

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various Gram-positive and Gram-negative bacteria, showing effectiveness comparable to standard antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16–32 mg/ml |

| Escherichia coli | 32–64 mg/ml |

| Bacillus subtilis | No significant activity observed |

The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential enzymatic activities within bacterial cells .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it has shown promising results against breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549) cell lines.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 22.04 |

| HT-29 | 0.31 |

| A549 | 8.4 |

The compound appears to induce apoptosis through the caspase pathway and inhibits the proliferation of cancer cells by affecting the cell cycle .

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in models of acute inflammation .

Case Studies

A study published in Medicinal Chemistry highlighted the synthesis and biological evaluation of thiazolidin derivatives, including this compound. The study confirmed its broad-spectrum antimicrobial activity and its potential as an anticancer agent .

Another research effort focused on the structure–activity relationship (SAR) of thiazolidine derivatives, revealing that modifications at specific positions significantly enhance biological activities, particularly against cancer cells .

Q & A

Q. What is the general synthetic route for (Z)-2-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid?

The compound is synthesized via a Knoevenagel condensation between 4-(allyloxy)benzaldehyde and rhodanine derivatives. A typical procedure involves refluxing equimolar amounts of the aldehyde and 2-thioxothiazolidin-4-one in glacial acetic acid with sodium acetate as a catalyst. After 7 hours, the mixture is cooled, precipitated in ice water, filtered, and recrystallized (e.g., ethanol or DMF-acetic acid mixtures). Yield optimization (85–96%) depends on solvent choice and purification methods .

Q. How is the Z-configuration of the benzylidene moiety confirmed experimentally?

The Z-configuration is verified using NMR spectroscopy. The vinylic proton (=CH) typically appears as a singlet at δ ~7.8–8.0 ppm, with coupling constants absent due to restricted rotation. IR spectroscopy (C=O stretch at ~1700–1720 cm) and NMR (carbonyl signals at ~167–175 ppm) further confirm the structure. For example, compound 6a in shows a singlet at δ 7.86 ppm (=CH) and a C=O peak at 174.7 ppm .

Advanced Research Questions

Q. What strategies optimize the yield of the Knoevenagel condensation step?

Key variables include:

- Solvent : Glacial acetic acid or DMF-acetic acid mixtures enhance reactivity and solubility .

- Catalyst : Sodium acetate (1–2 eq.) improves electrophilicity of the aldehyde .

- Temperature : Reflux conditions (100–120°C) accelerate imine formation. Microwave irradiation reduces reaction time (30–150 min) with comparable yields (e.g., 96% for 6a vs. 85% conventional) .

- Purification : Recrystallization in ethanol or DMF-acetic acid removes unreacted starting materials .

Q. How do microwave-assisted methods compare to conventional heating for synthesizing rhodanine derivatives?

Microwave irradiation significantly reduces reaction time (e.g., 30 min vs. 7 hours) while maintaining high yields (e.g., 96% for 6a ). This method minimizes side reactions, such as oxidation of the thioxo group, and enhances regioselectivity. Ethanol with KCO as a base is optimal under microwave conditions .

Q. How can discrepancies in spectral data (e.g., unexpected NMR peaks) be resolved during structural elucidation?

- Unexpected NMR signals : Check for tautomeric equilibria (e.g., thiol-thione tautomerism) or residual solvents. For example, DMSO-d peaks may overlap with aromatic protons .

- IR anomalies : Verify the absence of moisture (to prevent carboxylic acid dimerization) using ATR-FTIR in anhydrous conditions .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., m/z 294 for 6a ) and rules out impurities .

Q. What methodologies assess the bioactivity of this compound in antimicrobial assays?

While direct bioactivity data for this compound is limited, related rhodanine derivatives are tested via:

- MIC assays : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Enzyme inhibition : Thiazolidinone analogs target bacterial enoyl-ACP reductase .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to evaluate selectivity .

Methodological Considerations

Q. How to scale up synthesis without compromising stereochemical integrity?

- Use slow cooling during recrystallization to prevent kinetic trapping of the E-isomer.

- Monitor reaction progress via TLC (20% ethyl acetate/hexane) to avoid over-refluxing, which may degrade the product .

Q. What analytical techniques differentiate regioisomers in thiazolidinone derivatives?

- NOESY NMR : Correlates spatial proximity of protons (e.g., allyloxy vs. benzylidene groups).

- X-ray crystallography : Resolves absolute configuration, as demonstrated for structurally similar compounds in .

Data Contradiction Analysis

Q. Why do reported yields vary (48–96%) for analogous compounds?

Discrepancies arise from:

- Solvent polarity : Polar aprotic solvents (DMF) improve solubility but may reduce precipitation efficiency .

- Catalyst loading : Excess sodium acetate (15.6 mmol vs. 2.09 mmol substrate) in increases yield to 68–85% .

- Workup protocols : Filtration before complete cooling lowers yields due to premature crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.